molecular formula C20H24O6 B593442 (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate CAS No. 94234-24-9

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate

Cat. No.: B593442
CAS No.: 94234-24-9
M. Wt: 360.406
InChI Key: GWPLGGJNZWWQIB-RKHCYLITSA-N
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Description

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate is a natural product derived from the plant Eupatorium cannabinum L. It belongs to the class of sesquiterpene lactones and has a molecular formula of C20H24O6 with a molecular weight of 360.40 g/mol . This compound is primarily used in scientific research related to life sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate involves the selective functionalization of carbon-hydrogen (C-H) bonds. One method employs unspecific peroxygenase (UPO) from Agrocybe aegerita under neat reaction conditions, allowing for the selective C-H bond oxyfunctionalization of cyclic ethers to cyclic hemiacetals . This enzymatic approach offers a practical method to produce chiral cyclic hemiacetals with high enantiomeric excess.

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis for research purposes .

Chemical Reactions Analysis

Types of Reactions

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of lactones, while reduction reactions can yield different reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. This process is catalyzed by enzymes such as unspecific peroxygenase, which rely on oxoferryl-heme as the oxygenating species .

Comparison with Similar Compounds

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate is unique due to its specific structure and functional groups. Similar compounds include other sesquiterpene lactones such as:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O6/c1-11-5-4-6-12(2)8-16(18-13(3)19(22)25-15(18)7-11)26-20(23)14-9-17(21)24-10-14/h6-7,9,15-18,21H,3-5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPLGGJNZWWQIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=CC(OC3)O)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Reactant of Route 2
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Reactant of Route 3
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Reactant of Route 4
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Reactant of Route 5
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate
Reactant of Route 6
(6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 5-hydroxy-2,5-dihydrofuran-3-carboxylate

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